Luotonin A

描述

溴磷酰胺,也称为(S)-(-)-溴磷酰胺,是一种合成化合物,属于恶唑磷类药物。它是一种非对映异构体纯的溴化依福司坦,依福司坦是一种众所周知的化疗药物。 溴磷酰胺已显示出显著的抗肿瘤活性,目前正在评估其在癌症治疗中的潜在应用 .

科学研究应用

溴磷酰胺有广泛的科学研究应用:

化学: 它被用作研究恶唑磷衍生物的反应性和机理的模型化合物。

生物学: 溴磷酰胺用于研究 DNA 烷化剂对细胞过程的影响。

医学: 该化合物正在评估其作为抗癌剂的潜力,特别是在治疗非小细胞肺癌和其他肿瘤方面。

作用机制

溴磷酰胺通过 DNA 烷化发挥作用,导致 DNA 链之间形成交联。这会破坏 DNA 复制和转录,最终导致细胞死亡。该化合物靶向快速分裂的癌细胞,使其在治疗肿瘤方面有效。 所涉及的分子途径包括 DNA 修复机制的激活和凋亡的诱导 .

生化分析

Biochemical Properties

Luotonin A plays a significant role in biochemical reactions. It interacts with human DNA topoisomerase I, stabilizing the topoisomerase I-DNA covalent binary complex . This interaction leads to cytotoxicity in cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with DNA replication, transcription, and other processes through the relaxation of supercoiled DNA . This interference can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically with human DNA topoisomerase I . It exerts its effects at the molecular level by inhibiting topoisomerase I, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to stabilize the cleavable human topoisomerase I-DNA binary complex, resulting in sustained cytotoxicity to cells

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its interaction with human DNA topoisomerase I . Detailed information about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels, is not currently available.

准备方法

合成路线和反应条件

溴磷酰胺的合成涉及几个关键步骤:

缩合反应: 手性2-氯-3-(α-甲基苄基)四氢-2H-1,3,2-恶唑磷2-氧化物与2-氯乙胺缩合生成2-(氯乙胺基)衍生物。

催化加氢: 手性辅助基团通过使用碳载钯催化加氢从氢气中去除,得到® -2-(2-氯乙胺基)四氢-2H-1,3,2-恶唑磷2-氧化物。

酰化反应: 所得化合物在三乙胺氢溴酸盐存在下与溴乙酰溴酰化,生成溴乙酰胺。

还原反应: 使用硼氢化钠和三氟化硼二乙醚复合物还原酰胺羰基.

工业生产方法

溴磷酰胺的工业生产遵循类似的合成路线,但规模更大,并针对产率和纯度进行了优化。 该过程涉及对反应条件的精确控制,例如温度、压力和试剂浓度,以确保最终产品的质量和功效一致 .

化学反应分析

反应类型

溴磷酰胺会发生几种类型的化学反应,包括:

氧化反应: 溴磷酰胺可以被氧化,形成各种代谢产物。

还原反应: 还原反应可以改变化合物中的官能团。

取代反应: 溴磷酰胺可以参与取代反应,其中官能团被其他基团取代。

常见的试剂和条件

氧化反应: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原反应: 硼氢化钠和氢化铝锂是常用的还原剂。

取代反应: 溴和氯等卤化剂用于取代反应.

主要形成的产物

相似化合物的比较

溴磷酰胺与其他恶唑磷衍生物进行比较,例如:

环磷酰胺: 另一种 DNA 烷化剂,具有类似的作用机制,但药代动力学特性不同。

依福司坦: 溴磷酰胺的结构类似物,具有更广谱的抗肿瘤活性。

特罗磷酰胺: 一种前药,在体内代谢为活性烷化剂。

属性

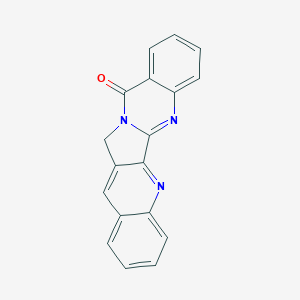

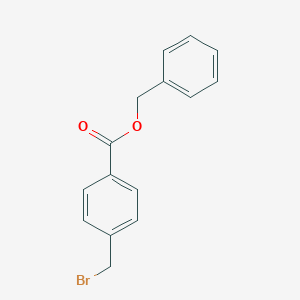

IUPAC Name |

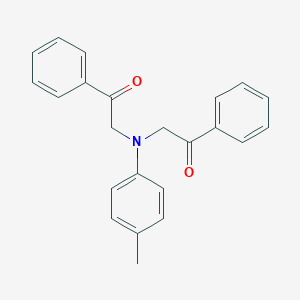

3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMDXNLBIYLTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347723 | |

| Record name | Luotonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205989-12-4 | |

| Record name | Luotonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205989-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of luotonin A?

A1: this compound is a potent inhibitor of human DNA topoisomerase I []. It stabilizes the topoisomerase I-DNA covalent binary complex, leading to DNA strand breaks and ultimately cell death [].

Q2: Does this compound affect topoisomerase II?

A3: Yes, some studies indicate that this compound and certain derivatives can inhibit topoisomerase II, although the potency might be lower compared to its effect on topoisomerase I [, ].

Q3: Are there any other potential biological targets of this compound besides topoisomerases?

A4: Research suggests that this compound's mechanism of action might extend beyond topoisomerase I inhibition. Studies on a 4-amino this compound derivative revealed a significant G2/M cell cycle arrest, hinting towards additional targets or atypical inhibition mechanisms [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H12N2O2, and its molecular weight is 300.31 g/mol.

Q5: Is there information available about the material compatibility of this compound?

A5: The provided research focuses primarily on the synthesis and biological evaluation of this compound and its derivatives. Information regarding its compatibility with specific materials is not explicitly discussed.

Q6: Does this compound exhibit any catalytic properties?

A6: The research primarily focuses on this compound's role as an inhibitor of topoisomerase I, and there is no mention of its catalytic activity.

Q7: Have any computational studies been conducted to understand the interaction of this compound with topoisomerase I?

A8: Yes, docking studies have been performed to investigate the binding mode of this compound and its analogues to the topoisomerase I-DNA complex []. These studies revealed that some promising analogues, particularly those with a 3,5-dimethylphenyl substituent on the B ring, exhibit a novel binding mode distinct from known topoisomerase poisons like topotecan [].

Q8: How does the structure of this compound contribute to its topoisomerase I inhibitory activity?

A9: The pentacyclic ring structure of this compound, particularly its A and B rings, plays a crucial role in its interaction with topoisomerase I [, , ].

Q9: What is the impact of modifications on the A-ring of this compound?

A10: Modifications to the A ring, such as the introduction of amino groups at different positions, can significantly affect the cytotoxic activity and potentially alter the mechanism of action [, ].

Q10: How do modifications on the B-ring impact the biological activity of this compound?

A11: Introducing specific substituents on the B-ring, like a 3,5-dimethylphenyl group, can significantly enhance both topoisomerase I inhibition and cytotoxicity, possibly due to a novel binding mode [].

Q11: Does modifying the D-ring of this compound affect its activity?

A12: Studies show that reducing the planarity of the D-ring in this compound analogues does not completely abolish topoisomerase I/II inhibition or cytotoxicity, suggesting some flexibility in the structure-activity relationship [].

Q12: What is known about the stability of this compound compared to camptothecin?

A13: this compound lacks the labile δ-lactone moiety present in camptothecin, resulting in improved stability [, ].

Q13: Are there any strategies to further enhance the stability and bioavailability of this compound?

A14: Complexation of this compound with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin, has shown promise in enhancing its stability, solubility, and consequently, its antitumor activity in vitro [].

Q14: When was this compound first isolated and what were the initial findings about its activity?

A27: this compound was isolated from the Chinese medicinal plant Peganum nigellastrum and initially demonstrated cytotoxic activity against murine leukemia P-388 cells [, ].

Q15: Are there any cross-disciplinary applications of this compound research?

A28: The development of new synthetic methodologies for this compound and its derivatives involves collaborations between organic chemistry, medicinal chemistry, and pharmacology, contributing to advancements in synthetic strategies and drug discovery [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

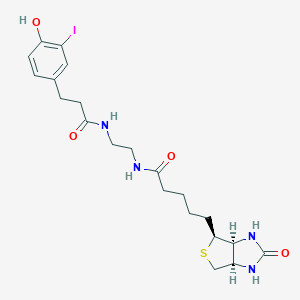

![2-Cyclopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B48565.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)